molecular formula C20H38ClNO B033916 Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride CAS No. 102376-35-2

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride

Cat. No. B033916
CAS RN: 102376-35-2
M. Wt: 344 g/mol
InChI Key: VDIBCUIBCDQVHM-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride is a derivative of piperidine . Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .


Synthesis Analysis

The synthesis of piperidine derivatives involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The synthesis of piperidine-containing compounds has long been widespread .


Molecular Structure Analysis

The molecular formula of Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride is C20H37NO . Its average mass is 307.514 Da and its monoisotopic mass is 307.287506 Da .


Chemical Reactions Analysis

Piperidines play a significant role in numerous chemical reactions and industrial processes . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride has a density of 1.0±0.1 g/cm3, a boiling point of 402.0±18.0 °C at 760 mmHg, and a flash point of 118.2±23.5 °C . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . It is harmful if swallowed and toxic in contact with skin or if inhaled . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

properties

IUPAC Name

1-[2-(dicyclohexylmethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21;/h18-20H,1-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIBCUIBCDQVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)OCCN3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144981
Record name Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102376-35-2
Record name Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102376352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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